3-Chloro-4-(piperidin-4-yloxy)pyridine
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Overview
Description
3-Chloro-4-(piperidin-4-yloxy)pyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a piperidin-4-yloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-chloropyridine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is often conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(piperidin-4-yloxy)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards certain targets, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
3-Chloro-4-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the piperidin-4-yloxy group allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-chloro-4-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
InChI Key |
LZBZLWHQDDEECY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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